molecular formula C7H12Cl2N2 B3037598 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride CAS No. 497223-15-1

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride

Cat. No.: B3037598
CAS No.: 497223-15-1
M. Wt: 195.09 g/mol
InChI Key: YIVSCNRYKDBICC-UHFFFAOYSA-N
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Description

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C7H12Cl2N2 It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride typically involves the chloromethylation of 1-propyl-1H-imidazole. This can be achieved through the reaction of 1-propyl-1H-imidazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of imidazole.

    Oxidation: Products include imidazole carboxylic acids or aldehydes.

    Reduction: Products include methyl-substituted imidazoles.

Scientific Research Applications

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. This alkylation can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloromethyl-1-methyl-1H-imidazole hydrochloride
  • 5-Chloromethyl-1-isobutyl-1H-imidazole hydrochloride
  • 5-Chloromethyl-1-(2-methoxyethyl)-1H-imidazole hydrochloride

Uniqueness

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is unique due to its specific alkyl chain length and the presence of the chloromethyl group, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications in research and industry.

Biological Activity

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride (CMPH) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

CMPH has the molecular formula C8H12ClN2C_8H_{12}ClN_2 and a molecular weight of approximately 195.09 g/mol. The compound features a five-membered imidazole ring with a chloromethyl group and a propyl side chain, which influence its reactivity and biological interactions.

The primary mechanism of action for CMPH involves its role as an alkylating agent . The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as amino groups in proteins or phosphate groups in nucleic acids. This alkylation can lead to alterations in the structure and function of target molecules, impacting various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that CMPH exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition zones:

Compound E. coli (mm) S. aureus (mm) B. subtilis (mm)
CMPH202221
Streptomycin283231

These results indicate that CMPH may be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cholinesterase Inhibition

Another area of interest is CMPH's inhibitory effect on cholinesterase enzymes, which are critical in neurotransmission. A study found that derivatives similar to CMPH showed promising inhibition against butyrylcholinesterase (BChE), with IC50 values indicating substantial activity:

Compound IC50 (µM)
CMPH0.092
Donepezil1.419

These findings suggest that CMPH could have applications in treating neurodegenerative diseases by modulating cholinergic activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study, CMPH was tested alongside other imidazole derivatives for their antimicrobial efficacy. The results indicated that CMPH not only inhibited bacterial growth effectively but also demonstrated lower cytotoxicity towards human cell lines compared to traditional antibiotics .

Case Study 2: Cholinesterase Inhibition

In another investigation focused on neuroprotective properties, CMPH derivatives were assessed for their ability to inhibit BChE and acetylcholinesterase (AChE). The results showed that several derivatives exhibited selective inhibition, suggesting potential therapeutic roles in Alzheimer's disease management .

Properties

IUPAC Name

5-(chloromethyl)-1-propylimidazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVSCNRYKDBICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC=C1CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 5-hydroxymethyl-1-propylimidazole (33.0 g) was added by portions thionyl chloride (80 ml) at 0° C., and the mixture was heated for 30 minutes under nitrogen atmosphere at 90° C. The mixture was allowed to be at room temperature. The solvent was distilled off under reduced pressure and the obtained residue was dissolved in methanol, and the solvent was distilled off again under reduced pressure. The obtained solid was recrystallized from ethyl acetate, to give 5-chloromethyl-1-propylimidazole hydrochloride (43.8 g) as colorless crystals.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-hydroxymethyl-1-propylimidazole (33.0 g) was portionwise added thionyl chloride (80 ml) at 0C, and the mixture was heated at 90° C. for 30 minutes under a nitrogen atmosphere. The mixture was returned to room temperature, and then the solvent was distilled off under reduced pressure. The resulting residue was dissolved in methanol, and the solvent was again distilled off under reduced pressure. The resulting solid was recrystallized from ethyl acetate to give 5-chloromethyl-1-propylimidazole hydrochloride (43.8 g) as colorless crystals.
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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